chemical structure and properties of N-butyl-4-chloropyridin-3-amine
chemical structure and properties of N-butyl-4-chloropyridin-3-amine
An In-depth Technical Guide to the Chemical Structure and Properties of N-butyl-4-chloropyridin-3-amine
Abstract N-butyl-4-chloropyridin-3-amine (CAS: 1311285-26-3) is a specialized pyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. Characterized by the juxtaposition of a nucleophilic secondary amine at the C3 position and an electrophilic chlorine atom at the C4 position, this molecule acts as a bifunctional scaffold for constructing bioactive compounds targeting cannabinoid receptors, kinases, and other therapeutic pathways. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a pyridine ring substituted with a chlorine atom at the 4-position and a n-butylamino group at the 3-position. The steric proximity of the amine and the chlorine atom is the defining feature of its reactivity, facilitating intramolecular cyclization reactions.
| Property | Details |
| IUPAC Name | N-butyl-4-chloropyridin-3-amine |
| CAS Number | 1311285-26-3 |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| SMILES | CCCCNc1c(Cl)ccnc1 |
| InChI Key | DZJGEJZWUVEHEJ-UHFFFAOYSA-N |
Structural Insights:
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Electronic Environment: The pyridine nitrogen (N1) exerts an electron-withdrawing effect, making the C2, C4, and C6 positions electrophilic. The chlorine at C4 further activates this position for Nucleophilic Aromatic Substitution (SₙAr), although the adjacent electron-donating amino group at C3 moderates this reactivity via resonance (+M effect).
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Steric Conformation: The n-butyl chain possesses significant conformational flexibility. In solution, the secondary amine likely adopts a conformation that minimizes steric clash with the C4-chlorine, while positioning the N-H bond favorably for hydrogen bonding or intramolecular attack during cyclization.
Physicochemical Properties[3][4][5]
The following data synthesizes experimental observations from analogous 3-amino-4-halopyridines and calculated predictive models.
| Parameter | Value / Description | Source/Note |
| Appearance | Pale yellow viscous oil or low-melting solid | Analogous compounds (e.g., N-benzyl derivatives) are solids; butyl chain lowers MP. |
| Melting Point | Predicted: 35–45 °C | Experimental data for benzyl analog: 80–83 °C [1]. |
| Boiling Point | Predicted: ~300 °C (at 760 mmHg) | Decomposition likely prior to boiling. |
| Solubility | High: DCM, Ethyl Acetate, DMSO, MethanolLow: Water | Lipophilic butyl chain reduces aqueous solubility. |
| pKa (Pyridine N) | ~3.5 – 4.5 | Reduced basicity compared to pyridine (5.2) due to inductive effect of Cl. |
| LogP | 2.5 – 3.0 | Moderate lipophilicity suitable for drug discovery intermediates. |
Synthesis & Manufacturing
The synthesis of N-butyl-4-chloropyridin-3-amine is non-trivial due to the deactivated nature of the 3-amino group in 3-amino-4-chloropyridine. Direct alkylation with butyl halides often leads to poly-alkylation or low yields. The preferred industrial route is Reductive Amination .
Primary Route: Reductive Amination
This protocol utilizes butyraldehyde and a selective reducing agent. Acid catalysis is often required to activate the imine formation due to the low nucleophilicity of the aniline-like nitrogen.
Step-by-Step Protocol:
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Imine Formation: Dissolve 3-amino-4-chloropyridine (1.0 equiv) in 1,2-dichloroethane (DCE) or Methanol. Add Butyraldehyde (1.2 equiv) and Acetic Acid (2.0 equiv) to catalyze imine formation. Stir at room temperature for 1–2 hours.
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Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. This mild reducing agent selectively reduces the imine over the aldehyde.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/Ethyl Acetate) is usually required to remove unreacted amine.
Expert Insight:
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Challenge: The electron-withdrawing chlorine and pyridine ring significantly reduce the nucleophilicity of the C3-amine.
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Solution: If the standard reductive amination stalls, using a stronger Lewis acid (e.g., Ti(OiPr)₄) to pre-form the imine before adding the reducing agent can drastically improve conversion [1].
Figure 1: Reductive amination pathway for the synthesis of the target compound.
Reactivity & Synthetic Utility[6]
The core value of N-butyl-4-chloropyridin-3-amine lies in its ability to undergo orthogonal functionalization . It possesses two distinct reactive handles: the secondary amine (nucleophile) and the chloro-pyridine (electrophile).
A. Cyclization to Imidazo[4,5-c]pyridines
This is the most common application. Reacting the diamine motif (formed after displacing the Cl or using the existing NH-butyl) allows for the formation of the imidazo[4,5-c]pyridine core, a scaffold found in potent drug candidates (e.g., Toll-like receptor agonists).
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Mechanism: The secondary amine attacks a cyclizing agent (like triethyl orthoformate or formic acid), followed by intramolecular SₙAr displacement of the chlorine (if not already displaced) or simple dehydration if the chlorine was displaced by an amine previously.
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Protocol: Heating the compound with Triethyl Orthoformate and a catalytic amount of p-TsOH at 100–120 °C yields the 1-butyl-4-chloro-1H-imidazo[4,5-c]pyridine [2].
B. Nucleophilic Aromatic Substitution (SₙAr)
The C4-chlorine is activated by the pyridine nitrogen. It can be displaced by strong nucleophiles (alkoxides, thiols, or other amines), although the adjacent butylamino group may deactivate the ring slightly compared to 4-chloropyridine.
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Conditions: High temperature (100 °C+) or microwave irradiation in polar aprotic solvents (DMF, NMP).
C. Palladium-Catalyzed Coupling
The C4-Cl bond is a viable substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of aryl or heteroaryl groups at the 4-position.
Figure 2: Divergent synthetic pathways available from the core scaffold.
Applications in Drug Discovery[6][7][8][9][10]
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Cannabinoid Receptor Ligands: Derivatives of this scaffold have been explored as modulators of the CB1 and CB2 receptors. The butyl chain mimics the lipophilic tails often required for binding to the cannabinoid GPCRs [3].
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Kinase Inhibitors: The imidazo[4,5-c]pyridine core derived from this molecule mimics the purine ring of ATP, making it a privileged structure for designing ATP-competitive kinase inhibitors. The N-butyl group can occupy the hydrophobic pocket (Gatekeeper region) of the enzyme.
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Antimalarial Agents: Structural analogs involving 4-amino-substituted pyridines/quinolines are well-established in antimalarial chemotherapy (e.g., Chloroquine derivatives). This intermediate allows for the synthesis of novel hybrid molecules.[1]
Handling & Safety Data
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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GHS Signal Word: Warning.[2]
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Hazard Statements:
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The secondary amine is prone to oxidation over extended periods.
